5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Brand Name: Vulcanchem
CAS No.: 134302-12-8
VCID: VC3382018
InChI: InChI=1S/C12H16O5/c1-12(2)16-10(14)8(11(15)17-12)9(13)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3
SMILES: CC1(OC(=O)C(C(=O)O1)C(=O)C2CCCC2)C
Molecular Formula: C12H16O5
Molecular Weight: 240.25 g/mol

5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS No.: 134302-12-8

Cat. No.: VC3382018

Molecular Formula: C12H16O5

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione - 134302-12-8

Specification

CAS No. 134302-12-8
Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
IUPAC Name 5-(cyclopentanecarbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Standard InChI InChI=1S/C12H16O5/c1-12(2)16-10(14)8(11(15)17-12)9(13)7-5-3-4-6-7/h7-8H,3-6H2,1-2H3
Standard InChI Key MIDXSBJOWHMRQD-UHFFFAOYSA-N
SMILES CC1(OC(=O)C(C(=O)O1)C(=O)C2CCCC2)C
Canonical SMILES CC1(OC(=O)C(C(=O)O1)C(=O)C2CCCC2)C

Introduction

Structural Characteristics and Chemical Identity

Molecular Structure

5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione consists of a 1,3-dioxane-4,6-dione ring system with two methyl groups at the 2-position and a cyclopentanecarbonyl group at the 5-position. The core structure is derived from Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which was first synthesized in 1908 by Andrew Norman Meldrum through a condensation reaction involving malonic acid and acetone in acetic anhydride with sulfuric acid catalysis .

Chemical Identification Parameters

Based on structural similarities with related compounds, the following chemical identification parameters can be determined:

ParameterValue
Molecular FormulaC₁₃H₁₆O₅
Molecular Weight252.26 g/mol
Structural Classification5-substituted Meldrum's acid derivative
Core Structure2,2-dimethyl-1,3-dioxane-4,6-dione
Functional GroupsCyclopentanecarbonyl, dioxane, dione

Structural Features

The compound contains several key structural features that influence its chemical behavior:

  • A cyclic 1,3-dioxane-4,6-dione system that contributes to the compound's acidic nature

  • Two geminal dimethyl groups at the 2-position that provide steric hindrance and affect reactivity

  • A cyclopentanecarbonyl group at the 5-position that introduces additional structural complexity

  • Multiple carbonyl functionalities that serve as potential reaction sites

Physical and Chemical Properties

Physical Properties

While specific physical property data for 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione is limited in the available literature, properties can be inferred from structurally similar Meldrum's acid derivatives:

PropertyExpected ValueBasis for Inference
Physical StateCrystalline solidSimilar to other Meldrum's acid derivatives
ColorWhite to beigeBased on related 5-substituted compounds
Melting Point90-120°C (estimated)Analogous to other 5-substituted derivatives
SolubilitySoluble in organic solvents (ethanol, acetone, dioxane); poorly soluble in waterBased on general properties of Meldrum's acid derivatives
LogP0.5-1.5 (estimated)Higher than Meldrum's acid due to lipophilic cyclopentanecarbonyl group

Chemical Reactivity

The chemical reactivity of 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione is primarily determined by its core Meldrum's acid structure, with additional reactivity patterns introduced by the cyclopentanecarbonyl substituent:

  • Acidic Character: Like other Meldrum's acid derivatives, this compound exhibits relatively high acidity due to stabilization of the conjugate base. The parent compound, Meldrum's acid, has a pKa of approximately 4.97, making it significantly more acidic than most carbon acids .

  • Carbonyl Reactivity: The compound contains multiple carbonyl groups that can participate in nucleophilic addition reactions, particularly under basic conditions.

  • Thermal Decomposition: Upon heating, 5-substituted Meldrum's acid derivatives typically undergo decarboxylation to form ketenes, which are highly reactive intermediates that can participate in subsequent reactions.

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione likely follows methodologies similar to other 5-substituted Meldrum's acid derivatives. Based on established procedures, the following synthetic routes are probable:

Direct Acylation of Meldrum's Acid

The most straightforward approach would involve the direct acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with cyclopentanecarbonyl chloride in the presence of a base:

  • Deprotonation of Meldrum's acid with a suitable base (e.g., pyridine, triethylamine)

  • Addition of cyclopentanecarbonyl chloride

  • Workup and purification to obtain the target compound

Condensation Method

An alternative approach could involve the condensation reaction similar to that described for other Meldrum's acid derivatives:

  • Preparation of a cyclopentanecarboxylic acid-malonic acid adduct

  • Reaction with acetone in the presence of acetic anhydride and catalytic sulfuric acid

  • Cooling, filtration, and purification of the product

This method would be analogous to the procedure described for preparing 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione, which involves a similar condensation approach .

Reaction Conditions

Based on related syntheses, the following reaction conditions would likely be employed:

ParameterTypical Conditions
TemperatureInitial cooling to 0°C, followed by warming to room temperature (20-25°C)
Reaction Time6-8 hours
SolventsAcetic anhydride, toluene for water removal during workup
CatalystsConcentrated sulfuric acid (2-3 drops)
PurificationFiltration, washing with cold water and ether, recrystallization if necessary

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Functional GroupExpected Absorption (cm⁻¹)
C=O stretching (Meldrum's acid carbonyls)1750-1780
C=O stretching (cyclopentanecarbonyl)1680-1710
C-O stretching1200-1250
C-H stretching (methyl and cyclopentyl)2850-2950

Nuclear Magnetic Resonance (NMR)

¹H NMR (predicted chemical shifts, ppm):

  • Geminal dimethyl protons: δ 1.7-1.8 (s, 6H)

  • Cyclopentyl ring protons: δ 1.5-2.2 (m, 8H)

  • Cyclopentyl methine proton: δ 3.0-3.3 (m, 1H)

  • Meldrum's acid methine proton: δ 3.7-4.0 (s, 1H)

¹³C NMR (predicted chemical shifts, ppm):

  • Geminal dimethyl carbons: δ 26-28

  • Cyclopentyl ring carbons: δ 25-35

  • Quaternary carbon (C-2): δ 105-107

  • Meldrum's acid carbonyl carbons: δ 162-166

  • Cyclopentanecarbonyl carbon: δ 195-200

Mass Spectrometry

Expected fragmentation patterns would include:

  • Molecular ion peak at m/z 252

  • Loss of acetone (M-58)

  • Loss of CO₂ (M-44)

  • Fragmentation of the cyclopentyl ring

Applications and Significance in Organic Synthesis

General Applications of Meldrum's Acid Derivatives

Compounds containing the 2,2-dimethyl-1,3-dioxane-4,6-dione core structure have numerous applications in organic synthesis:

  • Precursors for β-keto acids and esters through thermal decomposition

  • Building blocks for heterocyclic compounds

  • Intermediates in the synthesis of natural products

  • Components in multicomponent reactions

Specifically, 5-substituted Meldrum's acid derivatives have been employed in the synthesis of:

  • Macrocyclic β-keto lactones

  • 4-pyridyl-substituted heterocycles

  • 2-substituted indoles

  • Natural products such as isofraxidin

Specific Applications of 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione

The cyclopentanecarbonyl substituent introduces unique structural features that could make this compound particularly useful in:

  • Generation of structurally complex ketenes upon thermal activation

  • Synthesis of cyclopentane-containing heterocycles and natural products

  • Preparation of cyclopentyl ketone derivatives via controlled decomposition

  • Construction of spirocyclic compounds through cycloaddition reactions

Reaction Mechanisms

A key reaction mechanism for 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione involves thermal decomposition to generate a ketene intermediate:

  • Heating causes cleavage of the dioxane ring

  • Loss of acetone and carbon dioxide

  • Formation of a highly reactive ketene intermediate

  • Subsequent reactions with nucleophiles or participation in cycloadditions

This reactivity is analogous to that observed with 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which functions as a proton acceptor and participates in bond formation through protonation processes .

Comparative Analysis with Related Compounds

Structural Comparisons

The table below compares 5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dione with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)5-Position Substituent
5-Cyclopentanecarbonyl-2,2-dimethyl-1,3-dioxane-4,6-dioneC₁₃H₁₆O₅252.26Cyclopentanecarbonyl
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)C₆H₈O₄144.13Hydrogen
5-(2-Furylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dioneC₁₁H₁₂O₅224.212-Furylmethyl
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dioneC₁₂H₁₂O₄220.22Phenyl
5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dioneC₈H₁₀O₅186.16Acetyl

Reactivity Comparisons

The nature of the 5-position substituent significantly influences the reactivity patterns of these derivatives:

  • Electronic Effects: The cyclopentanecarbonyl group would be expected to exert electron-withdrawing effects through its carbonyl functionality, potentially enhancing the acidity of the compound compared to simpler derivatives.

  • Steric Considerations: The bulky cyclopentyl ring likely introduces steric constraints that could affect reaction rates and selectivity, particularly in comparison to smaller substituents like acetyl or larger planar groups like phenyl.

  • Thermal Stability: The decomposition temperature and product distribution upon thermolysis would be influenced by the cyclopentanecarbonyl group, potentially offering unique synthetic opportunities.

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